
6-Chloro-2-(4-chlorophenyl)-4-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(4-chlorophenyl)-4-phenylquinoline is a chemical compound with the molecular formula C21H13Cl2N. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms and a phenyl group attached to the quinoline core, making it a unique and interesting molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-chlorophenyl)-4-phenylquinoline can be achieved through various synthetic routes. One common method involves the reaction of 4-chloroaniline with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to form the intermediate Schiff base, which is then cyclized to form the quinoline core. The final product is obtained after purification through column chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
6-Chloro-2-(4-chlorophenyl)-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides, aryl halides
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Amine derivatives
Substitution: Functionalized quinoline derivatives with various substituents
科学的研究の応用
6-Chloro-2-(4-chlorophenyl)-4-phenylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
作用機序
The mechanism of action of 6-Chloro-2-(4-chlorophenyl)-4-phenylquinoline involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions and leading to cell death. It is also known to inhibit certain enzymes, which can interfere with cellular processes such as replication and transcription. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 6-Chloro-2-(4-chlorophenyl)-4-quinolinecarboxylic acid
- 6,8-Dichloro-2-hydroxy-4-quinolinecarboxylic acid
- 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid
Uniqueness
6-Chloro-2-(4-chlorophenyl)-4-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and a phenyl group enhances its reactivity and potential for various applications compared to other quinoline derivatives .
特性
CAS番号 |
21923-45-5 |
|---|---|
分子式 |
C21H13Cl2N |
分子量 |
350.2 g/mol |
IUPAC名 |
6-chloro-2-(4-chlorophenyl)-4-phenylquinoline |
InChI |
InChI=1S/C21H13Cl2N/c22-16-8-6-15(7-9-16)21-13-18(14-4-2-1-3-5-14)19-12-17(23)10-11-20(19)24-21/h1-13H |
InChIキー |
DRQSSQYBPLZPMA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



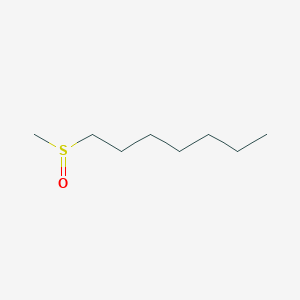

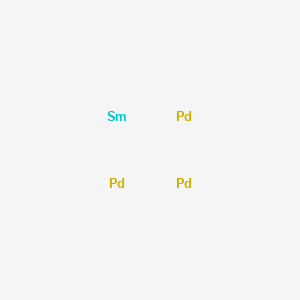
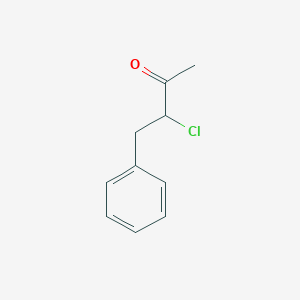




![[(Z)-1-chloropropan-2-ylideneamino]thiourea](/img/structure/B14708195.png)
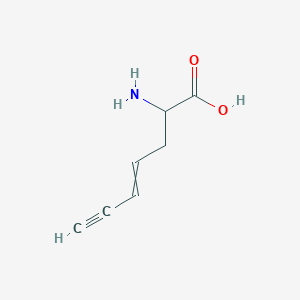

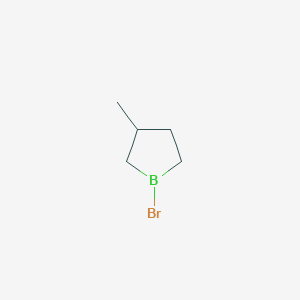
![Ethene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis-](/img/structure/B14708213.png)
